5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione
Overview
Description
5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione, commonly known as ADT-OH, is a hydrogen sulfide-releasing compound. Hydrogen sulfide is recognized as the third endogenous gasotransmitter, alongside nitric oxide and carbon monoxide. ADT-OH is widely studied for its slow-releasing properties, making it a valuable tool in various biological and chemical research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione typically involves the reaction of 4-hydroxybenzaldehyde with carbon disulfide and sodium hydroxide, followed by cyclization with sulfur. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound’s synthesis can be scaled up using standard organic synthesis techniques. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dithiolethione moiety to dithiol.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiol derivatives.
Substitution: Ethers and esters.
Scientific Research Applications
5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione has numerous scientific research applications:
Chemistry: Used as a slow-releasing hydrogen sulfide donor in various chemical reactions and studies.
Biology: Investigated for its protective effects against oxidative stress and inflammation in cellular models.
Medicine: Explored for its potential therapeutic effects in treating conditions such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of novel drug delivery systems and as a component in transdermal formulations .
Mechanism of Action
The mechanism of action of 5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione involves the slow release of hydrogen sulfide, which exerts various biological effects. Hydrogen sulfide modulates signaling pathways such as the nuclear factor kappa-B pathway, AMP-activated protein kinase pathway, and the JAK/STAT pathway. These pathways are involved in regulating inflammation, apoptosis, and cellular metabolism .
Comparison with Similar Compounds
5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione is compared with other hydrogen sulfide-releasing compounds such as:
5-(4-Methoxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OCH3): Similar in structure but with a methoxy group instead of a hydroxyl group, offering different release kinetics and biological effects.
Sodium hydrosulfide (NaHS): An inorganic hydrogen sulfide donor with rapid release, contrasting with the slow release of this compound.
The uniqueness of this compound lies in its slow and sustained release of hydrogen sulfide, making it suitable for prolonged biological studies and therapeutic applications .
Properties
IUPAC Name |
5-(4-hydroxyphenyl)dithiole-3-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6OS3/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBBKLMHAILHAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=S)SS2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6OS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40939623, DTXSID00901548 | |
Record name | 4-(5-Sulfanyl-3H-1,2-dithiol-3-ylidene)cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40939623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NoName_679 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00901548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18274-81-2 | |
Record name | Desmethylanethol trithione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018274812 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(5-Sulfanyl-3H-1,2-dithiol-3-ylidene)cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40939623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3H-1,2-DITHIOLE-3-THIONE, 5-(4-HYDROXYPHENYL)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3SE9K2LHV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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